6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine
Description
Properties
IUPAC Name |
6-(chloromethyl)-3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-6-9-7-12-10(13-14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJCDAHJVIMHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC(=N1)C2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl phenyl ketone with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxadiazine N-oxides or reduction to yield corresponding amines.
Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce an N-oxide derivative.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including compounds similar to 6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine, as inhibitors of viral replication. Specifically, research into 3-phenyl-1,2,4-oxadiazole derivatives has shown promising results against the main protease (M) of SARS-CoV-2. The most active compound from the study exhibited an IC value of 5.27 μM, indicating its potential as a lead compound for antiviral drug development targeting COVID-19 .
Anticancer Research
Oxadiazole derivatives have been explored for their anticancer properties. The structural characteristics of this compound suggest that it could interact with biological targets involved in cancer progression. Research on related compounds has demonstrated their ability to inhibit tumor growth by interfering with cellular pathways critical for cancer cell survival .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazine Ring : The initial step involves the condensation of appropriate precursors to form the oxadiazine structure.
- Chloromethylation : The introduction of the chloromethyl group is achieved through electrophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.
Case Study 1: Antiviral Screening
A study focused on synthesizing a series of oxadiazole derivatives evaluated their antiviral activity against SARS-CoV-2. The findings indicated that modifications to the phenyl group significantly influenced bioactivity. Compounds with specific substituents showed enhanced binding affinity to M_{pro, suggesting that structural optimization can lead to more potent antiviral agents .
Case Study 2: Anticancer Activity
In another investigation into the anticancer properties of oxadiazole derivatives, researchers synthesized multiple compounds and assessed their cytotoxic effects on various cancer cell lines. Results demonstrated that certain derivatives exhibited significant growth inhibition in vitro, leading to further exploration of their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents at positions 4, 6, and 3, influencing physicochemical properties and applications. Below is a comparative analysis:
Table 1: Substituent Variations and Properties
*Yield range depends on substituents and synthetic conditions.
Key Observations:
- Substituent Impact on Yield : Bulky groups like tert-butyl (4a') improve yields (81%) compared to smaller substituents (e.g., 51% for 4a), likely by stabilizing intermediates .
- Physical State: Halogenated derivatives (e.g., 4b with CF₃) tend to form solids, while non-halogenated analogs (e.g., 4a') remain oils .
- Melting Points : Electron-withdrawing groups (e.g., CF₃ in 4b) increase melting points (156–157°C) compared to fluorine (85–86°C in 3b) due to enhanced intermolecular forces .
Spectral and Reactivity Comparisons
NMR Data:
- 6-(Chloromethyl)-3-phenyl derivative : Similar ¹H/¹³C-NMR shifts to analogs like 6-methyl-3-phenyl-1,2,4-oxadiazine (8), but chloromethyl protons exhibit distinct deshielding (~4.0–3.5 ppm) .
- tert-Butyl Derivatives: Protons at 1.03 ppm (singlet) confirm the presence of tert-butyl, a diagnostic marker .
- Aromatic Regions : Phenyl groups show resonances at ~7.2–7.6 ppm, while fluorinated benzyl groups (e.g., 4-FBz in 3b) display split patterns due to coupling with fluorine .
Reactivity:
- The chloromethyl group in the target compound is highly reactive toward nucleophilic substitution, enabling derivatization (e.g., SN2 reactions). In contrast, trifluoromethyl or tert-butyl groups are inert under similar conditions, favoring stability over reactivity .
- Piperidinyl-substituted analogs (e.g., in ) exhibit pharmacological activity, whereas chloromethyl derivatives are primarily intermediates .
Biological Activity
6-(Chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of chloromethyl phenyl ketone with hydrazine hydrate under acidic conditions. The reaction parameters such as temperature and pH are critical for optimizing yield and purity. For industrial applications, continuous flow reactors may enhance efficiency and scalability .
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer effects and other pharmacological properties. The following sections detail specific activities observed in various studies.
Anticancer Activity
Recent research has highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Key Findings:
- Mechanism of Action: The compound appears to exert its effects by targeting key signaling pathways involved in cancer progression, particularly the NF-κB pathway. Inhibition of this pathway can lead to reduced cell survival and increased apoptosis in cancer cells .
- Cell Viability Studies: In studies involving human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer), compounds with similar structures demonstrated significant reductions in cell viability. For instance, at concentrations ranging from 10 µM to 50 µM over 24 hours, cell viability decreased significantly compared to controls .
| Compound | Cell Line | Concentration | Viability Reduction (%) |
|---|---|---|---|
| 3e | HT-29 | 10 µM | 64.0 |
| 3c | HT-29 | 50 µM | 68.1 |
| 3e | MDA-MB-231 | 10 µM | 45.2 |
| 3e | MDA-MB-231 | 50 µM | 62.7 |
Apoptosis Induction
Flow cytometry analysis has revealed that treatment with oxadiazole derivatives leads to significant apoptosis in cancer cells:
- Increased sub-G1 phase population indicates enhanced apoptosis.
- Activation of caspase pathways was observed, further confirming the induction of programmed cell death .
Case Studies
Several studies have focused on the biological activity of oxadiazole derivatives that share structural similarities with this compound:
- Study on Hepatocellular Carcinoma (HCC): A series of oxadiazoles were synthesized and evaluated for their ability to inhibit NF-kB signaling in HCC cells. The lead compound demonstrated a strong antiproliferative effect and induced apoptosis through caspase activation .
- Evaluation Against Multiple Cancer Types: Various derivatives were tested against different cancer cell lines with results indicating that structural modifications significantly impacted their anticancer potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with chlorinated ketones, followed by ring closure. For example, Zadorozhnii et al. (2017) demonstrated that 4H-1,3,5-oxadiazine derivatives are accessible through [3+3] cycloaddition under acidic conditions, achieving yields of 65–78% . Key variables include solvent polarity (e.g., acetonitrile vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Purity optimization requires post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Table 1: Synthetic Routes and Yields
| Method | Reactants | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Chloroacetophenone, hydrazine | AcOH, 100°C, 12h | 72 | 95 | |
| Ring-closing metathesis | Enol ether precursors | Grubbs catalyst, RT | 68 | 90 |
Q. Which spectroscopic techniques are prioritized for structural elucidation, and what diagnostic signals confirm the oxadiazine core?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : The dihydro-4H-oxadiazine protons appear as multiplet signals between δ 3.8–4.2 ppm, while the chloromethyl group (–CH2Cl) resonates as a singlet at δ 4.5–4.7 ppm .
- ¹³C NMR : The oxadiazine ring carbons are observed at 160–170 ppm, with the chloromethyl carbon at 45–50 ppm .
Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 239.0584) and fragmentation patterns (loss of Cl–, Δ m/z 35.5) .
Q. What are the key stability considerations for handling this compound under laboratory conditions?
- Methodological Answer : The chloromethyl group is moisture-sensitive, requiring storage under inert atmospheres (N2/Ar) at –20°C. Degradation studies show 10% decomposition after 7 days at 25°C in air, monitored via HPLC (C18 column, 80:20 MeOH/H2O) . Stabilizers like molecular sieves (3Å) in storage vials reduce hydrolysis .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states and activation energies. For example, the chloromethyl group’s electrophilicity (Fukui indices, f⁻ ≈ 0.15) predicts preferential attack at the CH2–Cl moiety . Solvent effects (PCM model) show polar aprotic solvents (e.g., DMSO) lower activation barriers by 5–8 kcal/mol compared to non-polar solvents .
Table 2: Computed Reactivity Parameters
| Parameter | Value (Gas Phase) | Value (DMSO) |
|---|---|---|
| Activation Energy (kcal/mol) | 22.3 | 14.5 |
| Fukui Electrophilicity (f⁻) | 0.12 | 0.18 |
Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., SN1 vs. SN2 mechanisms)?
- Methodological Answer : Controlled kinetic studies (variable-temperature NMR) and isotopic labeling (¹⁸O/²H) differentiate mechanisms:
- SN1 : Rate dependence on solvent polarity, with carbocation intermediates detected via trapping experiments (e.g., NaBH4 reduction).
- SN2 : Inversion of configuration confirmed by chiral HPLC after reaction with enantiopure nucleophiles .
Conflicting data may arise from competing pathways; factorial design (e.g., 2³ matrix testing temperature, solvent, nucleophile strength) isolates dominant factors .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions for large-scale synthesis?
- Methodological Answer : AI algorithms integrate kinetic data (Arrhenius parameters) and fluid dynamics to model batch reactors. For example, Monte Carlo simulations predict optimal stirring rates (200–300 rpm) and heating profiles (ramp to 110°C in 15 min) to maximize yield (88%) while minimizing byproducts .
Methodological Framework for Research Design
- Theoretical Alignment : Anchor studies to reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or electronic structure models (frontier molecular orbital theory) .
- Data Contradiction Resolution : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for kinetic measurements) and apply meta-analysis tools (e.g., Bayesian statistics) to reconcile divergent results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
